molecular formula C14H10Cl2O2 B6407324 2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% CAS No. 1262002-35-6

2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6407324
CAS RN: 1262002-35-6
M. Wt: 281.1 g/mol
InChI Key: SMUIETNEXUKQKQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% (2,4-DMPB) is a synthetic organic compound that is widely used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. 2,4-DMPB has been found to possess a wide range of biochemical and physiological effects, making it an ideal compound for use in laboratory experiments.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme mechanisms, protein folding, and signal transduction pathways. It has also been used in the study of drug metabolism, as well as the development of novel drugs. Additionally, 2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% has been used in the study of the antiviral and anti-inflammatory effects of various compounds.

Mechanism of Action

2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% works by binding to specific proteins in the cell, which can then activate or inhibit certain biochemical pathways. This binding can lead to changes in the expression of genes, which can in turn affect the physiology of the cell.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activity of certain signal transduction pathways, such as the NF-κB and MAPK pathways. Furthermore, 2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory, antiviral, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for the use of 2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% in scientific research. For example, it could be used to study the effects of drugs on the immune system, as well as the effects of environmental pollutants on the human body. Additionally, it could be used to develop novel drugs for the treatment of various diseases. Finally, it could be used to study the effects of various compounds on the development and progression of cancer.

Synthesis Methods

2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95% is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of a strong base, such as sodium hydroxide. The reaction produces an ether, which is then reacted with 2,4-dichlorobenzoyl chloride to form 2-(2,4-Dichlorophenyl)-6-methylbenzoic acid, 95%.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-3-2-4-11(13(8)14(17)18)10-6-5-9(15)7-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUIETNEXUKQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691201
Record name 2',4'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-35-6
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,4′-dichloro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262002-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dichloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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